(R)-2-(1H-Indol-3-yl)propan-1-ol
Overview
Description
®-2-(1H-Indol-3-yl)propan-1-ol is a chiral compound with a molecular structure that includes an indole ring, a common structural motif in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1H-Indol-3-yl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 3-(1H-Indol-3-yl)propanal using a chiral catalyst to ensure the production of the ®-enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1H-Indol-3-yl)propan-1-ol may involve more scalable methods such as asymmetric hydrogenation or biocatalytic processes. These methods are designed to maximize yield and enantiomeric purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-2-(1H-Indol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products
Oxidation: The major products include 3-(1H-Indol-3-yl)propanal or 3-(1H-Indol-3-yl)propanone.
Reduction: The major product is 2-(1H-Indol-3-yl)propane.
Substitution: Depending on the substituent introduced, various derivatives of ®-2-(1H-Indol-3-yl)propan-1-ol can be formed.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(1H-Indol-3-yl)propan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its indole ring structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. Its structural similarity to tryptophan, an essential amino acid, makes it a useful tool in studying protein synthesis and metabolism.
Medicine
In medicine, ®-2-(1H-Indol-3-yl)propan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or cancer.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of various indole derivatives.
Mechanism of Action
The mechanism of action of ®-2-(1H-Indol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in neurotransmission or cell signaling. The indole ring structure allows it to interact with various biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1H-Indol-3-yl)propan-1-ol: The enantiomer of ®-2-(1H-Indol-3-yl)propan-1-ol, with similar chemical properties but different biological activities.
3-(1H-Indol-3-yl)propanal: A precursor in the synthesis of ®-2-(1H-Indol-3-yl)propan-1-ol.
Tryptophol: Another indole derivative with a hydroxyl group, but with different positioning and biological properties.
Uniqueness
®-2-(1H-Indol-3-yl)propan-1-ol is unique due to its chiral nature and specific positioning of the hydroxyl group, which influences its reactivity and interaction with biological targets. Its enantiomeric purity is crucial for its application in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(2R)-2-(1H-indol-3-yl)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(7-13)10-6-12-11-5-3-2-4-9(10)11/h2-6,8,12-13H,7H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJNIKZTDTZGFT-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.